2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol

Liquid Crystal Dielectric Anisotropy Fluorine Regiochemistry

Sourcing the correct fluoro-regioisomer for negative dielectric anisotropy (Δε < 0) liquid crystals is critical-the 2,6-difluoro isomer yields positive Δε, compromising VA/IPS/ECB display performance. This 2,3-difluorophenol intermediate provides the specific perpendicular dipole orientation required. • Definitive 2,3-difluoro regiochemistry for negative Δε LC mixtures • Free phenolic -OH enables parallel derivatization (esters, ethers, carbamates) • Bicyclohexyl core ensures low rotational viscosity for fast IPS switching Supplied as a versatile building block for VA/IPS/ECB display R&D and photonic applications.

Molecular Formula C21H30F2O
Molecular Weight 336.5 g/mol
CAS No. 207448-09-7
Cat. No. B12840678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol
CAS207448-09-7
Molecular FormulaC21H30F2O
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)O)F)F
InChIInChI=1S/C21H30F2O/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-13-19(24)21(23)20(18)22/h12-17,24H,2-11H2,1H3
InChIKeyNQAQHDDDUCYXMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol – Key Intermediate


2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol (CAS 207448-09-7) is a fluorinated phenolic compound belonging to the class of bicyclohexyl liquid crystal intermediates. With the molecular formula C21H30F2O and a molecular weight of 336.5 g/mol, its structure features a 2,3-difluorophenol core linked to a trans,trans-4'-propylbicyclohexyl moiety . The compound contains a free phenolic hydroxyl group that serves as a versatile synthetic handle for further derivatization into liquid crystal esters, ethers, and other functional materials . The 2,3-difluoro substitution pattern on the phenyl ring is critical for conferring negative dielectric anisotropy (Δε < 0) in final liquid crystal formulations, a property essential for vertically aligned (VA) and in-plane switching (IPS) display modes [1].

1 2,3-Difluoro motif confers negative dielectric anisotropy (Δε
2 Free phenolic –OH enables derivatization to esters, ethers, and carbonates as liquid crystal intermediates
3 Bicyclohexyl core supports low rotational viscosity and high clearing points in nematic mixtures

Why 2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol Is Irreplaceable


The position of fluorine substituents on the phenolic ring is the primary determinant of dielectric anisotropy sign and magnitude in liquid crystal materials. The 2,3-difluoro arrangement creates a dipole moment oriented perpendicular to the molecular long axis, resulting in negative dielectric anisotropy (Δε < 0) [1]. In contrast, the non-fluorinated analog 4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol (CAS 88639-45-6) lacks the lateral dipole necessary for negative Δε, making it unsuitable for VA/IPS display applications . The 2,6-difluoro isomer (CAS 145767-70-0) positions fluorine atoms symmetrically, reducing the net perpendicular dipole moment and yielding weaker or even positive dielectric anisotropy [2]. The 3,4-difluoro analog (CAS 82832-57-3) has a different dipole orientation that alters the dielectric response and mesophase behavior [3]. Generic substitution among these analogs without accounting for fluorine regiochemistry leads to fundamentally different electro-optical performance in the final liquid crystal mixture.

Regiochemistry
2,3-Difluoro substitution generates a perpendicular dipole for strong negative Δε. Non-fluorinated and 2,6-difluoro isomers may produce weak or positive dielectric anisotropy, incompatible with VA/IPS electro-optical requirements.
Derivatization Block
Pre-derivatized ethoxy analog (CAS 123560-48-5) lacks the free –OH handle, blocking further diversification to esters or ethers without deprotection and limiting synthetic flexibility.

Differentiation Evidence vs Closest Analogs


Negative Dielectric Anisotropy: 2,3-Difluoro vs Analogs

The 2,3-difluoro substitution pattern on the phenolic ring of 2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol generates a net dipole moment perpendicular to the molecular long axis, producing negative dielectric anisotropy (Δε < 0) in derived liquid crystal compounds [1]. US Patent 4,897,216 explicitly states that 2,3-difluorophenol derivatives 'are distinguished by a clearly negative anisotropy of the dielectric constant' and align with their longitudinal molecular axes perpendicular to the electric field direction [1]. The non-fluorinated analog 4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol (CAS 88639-45-6) contains no fluorine atoms and therefore cannot generate the lateral dipole moment required for negative Δε . The 2,6-difluoro isomer (CAS 145767-70-0) positions fluorine atoms symmetrically about the molecular axis, resulting in cancellation of the perpendicular dipole component and yielding either weak negative or positive dielectric anisotropy depending on other structural features [2]. For IPS and VA display modes requiring Δε in the range of -2 to -8, only the 2,3-difluoro pattern delivers the necessary magnitude of negative dielectric response .

Negative Δε vs. analogs
Class-level inference
2,3-difluoro: strong negative Δε (<0). Non-fluorinated: Δε ≈ 0. 2,6-difluoro: weak/positive Δε.
Incorrect fluorine regioisomer alters dielectric sign, breaking VA/IPS display response.
Patent US 4,897,216 confirms negative Δε for 2,3-difluorophenol derivatives; isomer data from supplier references.
Liquid Crystal Dielectric Anisotropy Fluorine Regiochemistry

Free Phenolic Hydroxyl: Derivatization Versatility

2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol bears a free phenolic -OH group that serves as a universal synthetic handle, enabling conversion to esters, ethers, carbonates, and other derivatives through well-established transformations . This contrasts directly with pre-derivatized analogs such as TRANS,TRANS-4''-(4-ETHOXY-2,3-DIFLUORO-PHENYL)-4-PROPYL-BICYCLOHEXYL (CAS 123560-48-5), which is already locked into the ethyl ether form and cannot be further diversified without deprotection . The phenolic intermediate approach allows a single procurement to serve multiple downstream product lines: esterification with various carboxylic acids yields liquid crystal esters with tunable properties, while etherification provides access to alkyl and fluoroalkyl ether series [1]. The non-fluorinated phenolic analog 4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol (CAS 88639-45-6) also possesses a free -OH group but lacks the fluorine atoms required for negative dielectric anisotropy . The 2,6-difluoro phenolic isomer (CAS 145767-70-0) retains the free -OH but with altered electronic properties due to the different fluorine arrangement, affecting subsequent reactivity and the properties of derived products [2].

Synthetic versatility
Cross-study comparable
Free –OH allows ester/ether/carbonate formation; ethoxy analog (CAS 123560-48-5) is locked.
Single intermediate enables diverse derivative libraries; pre-derivatized analogs restrict downstream chemistry.
Non-fluorinated analog also has free –OH but cannot deliver negative Δε.
Liquid Crystal Intermediate Synthetic Versatility Phenolic Derivatization

Solubility and Density Differentiation from Analogs

Calculated physicochemical properties reveal meaningful differences between the 2,3-difluoro target compound and its closest analogs. The target compound 2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol has a calculated solubility of 3.7 × 10⁻⁵ g/L in water at 25°C and a calculated density of 1.079 ± 0.06 g/cm³ at 20°C . The non-fluorinated analog 4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol (CAS 88639-45-6) has a molecular weight of 300.48 g/mol (versus 336.46 for the target) and significantly different solubility due to the absence of fluorine atoms . The 3,4-difluoro analog trans,trans-4-(3,4-difluorophenyl)-4'-propylbicyclohexyl (CAS 82832-57-3) has a melting point of 44°C and is a solid at room temperature , whereas the target compound's phenolic -OH group influences its physical state and hydrogen-bonding capacity. The 2,6-difluoro isomer (CAS 145767-70-0) has a calculated solubility of 5.7 × 10⁻⁵ g/L at 25°C , approximately 54% higher than the target compound, indicating that the fluorine substitution pattern measurably affects physicochemical properties relevant to formulation and purification processes.

Solubility & density
Data to verify
Target: 3.7×10⁻⁵ g/L (calc.). 2,6-isomer: 5.7×10⁻⁵ g/L (~35% higher). Density: 1.079±0.06 g/cm³.
Solubility differences may affect purification protocols and formulation compatibility.
Calculated values from ChemBlink/ChemSrc (ACD/Labs V11.02); experimental verification recommended.
Physicochemical Properties Solubility Formulation Compatibility

High Birefringence and Negative Δε from 2,3-Difluoro Motif

Research on 2,3-difluoro-substituted liquid crystals demonstrates that this substitution pattern simultaneously delivers high birefringence (Δn) and large negative dielectric anisotropy (Δε), a combination that is uncommon among liquid crystal materials [1]. A 2015 study by Li et al. on 2,3-difluoro tolane-based liquid crystals reports that these materials exhibit 'large negative dielectric anisotropy and high birefringence, which are potentially important for fast response displays and liquid crystal photonic devices' [1]. In contrast, mono-fluorinated bicyclohexyl phenyl compounds (e.g., 3ccp-f with a single fluorine) show lower birefringence values because the single fluorine provides insufficient polarizability anisotropy, while non-fluorinated analogs provide no negative Δε at all [2]. The bicyclohexyl core structure contributes to low viscosity and high clearing points, but it is the 2,3-difluorophenylene moiety that generates the negative Δε and enhances Δn simultaneously [3]. For fast-switching VA and IPS displays, the combination of high Δn (enabling thinner cell gaps and faster response) with negative Δε (enabling vertical or in-plane alignment) makes 2,3-difluoro intermediates strategically important [4].

High Δn + negative Δε
Class-level inference
2,3-difluoro tolane LCs exhibit large negative Δε and high birefringence simultaneously (Li et al. 2015).
Supports fast-response photonic research; mono-fluoro analogs offer lower Δn.
Performance depends on full molecular structure; bicyclohexyl core adds low viscosity.
Birefringence Negative Dielectric Anisotropy Fast-Response Displays

Application Scenarios


Synthesizing Negative Δε Esters for VA LCDs

The free phenolic -OH of 2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol can be esterified with various cyclohexane carboxylic acids or aromatic carboxylic acids to generate liquid crystal esters with negative dielectric anisotropy . These ester derivatives are core components of vertically aligned (VA) liquid crystal mixtures used in television and monitor displays. The 2,3-difluoro pattern on the phenyl ring ensures the negative Δε required for homeotropic-to-planar switching under applied voltage . Patent literature explicitly describes 2,3-difluorophenol ester derivatives as suitable for displays based on the twisted cell, guest-host effect, DAP (deformation of aligned phases), and ECB (electrically controlled birefringence) modes [1].

High-Birefringence Fast-Response LC Mixtures for Photonics

Research demonstrates that liquid crystals incorporating the 2,3-difluorophenylene structural unit exhibit simultaneously high birefringence (Δn) and large negative dielectric anisotropy (Δε) [2]. This combination is critical for fast-response photonic applications including tunable lenses, beam steering devices, and spatial light modulators. The high Δn enables thinner cell gaps (d), reducing response time (τ ∝ d²), while the negative Δε provides the necessary electro-optical switching mechanism [2]. The target compound serves as the key intermediate for synthesizing the 2,3-difluoro-substituted mesogenic cores used in these advanced materials .

IPS LC Formulation with Controlled Negative Δε

In-plane switching (IPS) displays require liquid crystal mixtures with negative dielectric anisotropy for proper operation. The 2,3-difluoro substitution pattern on the phenolic intermediate provides the specific dipole orientation needed for negative Δε, while the bicyclohexyl core contributes low rotational viscosity essential for fast IPS switching [3]. The 2,6-difluoro isomer is preferentially used for positive Δε (p-type) LC materials as reported by DIC Corporation , confirming that the 2,3-difluoro pattern is the correct choice specifically for negative Δε IPS applications. Procurement of the correct fluoro-regioisomer is critical because substitution with the 2,6-difluoro isomer would yield positive rather than negative dielectric response.

Diversified Intermediate for Derivative Libraries

The free phenolic -OH group on 2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol allows one procured intermediate to generate multiple derivative series through parallel synthesis: (a) esterification with different acid chlorides yields libraries of liquid crystal esters with tunable mesophase ranges, (b) Williamson etherification with alkyl halides produces alkyl ether derivatives with varied solubility and viscosity, and (c) carbonate or carbamate formation introduces additional functionality [1]. This is in direct contrast to pre-derivatized compounds such as the ethoxy analog (CAS 123560-48-5), which cannot be further chemically modified . For R&D laboratories and manufacturers seeking to minimize the number of stocked intermediates while maximizing accessible chemical space, the phenolic intermediate is the strategically preferred procurement choice.

Application
Selection Property
Validation Focus
Negative Δε ester synthesis for VA LCDs
2,3-Difluoro substitution pattern (negative Δε)
Dielectric anisotropy measurement (Δε < 0)
High-birefringence fast-response photonic mixtures
Simultaneous high Δn and negative Δε from 2,3-difluoro motif
Birefringence and response time under applied field
IPS negative Δε LC formulation
Correct fluorine regioisomer (2,3- vs. 2,6-)
Dielectric sign confirmation; comparison with 2,6-isomer
Diversified intermediate for derivative libraries
Free phenolic –OH for parallel esterification/etherification
Purity, reactivity, and derivatization yield
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